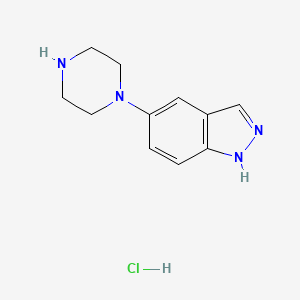
Ethyl 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, which is further connected to a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-(3-Bromo-4-methylphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanol.
Substitution: Ethyl 3-(3-Amino-4-methylphenyl)-3-hydroxypropanoate or Ethyl 3-(3-Mercapto-4-methylphenyl)-3-hydroxypropanoate.
Scientific Research Applications
Ethyl 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the hydroxy group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity. The ester group can undergo hydrolysis to release the active hydroxypropanoic acid, which further interacts with biological targets.
Comparison with Similar Compounds
Ethyl 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanoate can be compared with similar compounds such as:
Ethyl 3-(3-Chloro-4-methylphenyl)-3-hydroxypropanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 3-(3-Bromo-4-ethylphenyl)-3-hydroxypropanoate: Similar structure but with an ethyl group instead of a methyl group.
Ethyl 3-(3-Bromo-4-methylphenyl)-3-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H15BrO3 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
ethyl 3-(3-bromo-4-methylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15BrO3/c1-3-16-12(15)7-11(14)9-5-4-8(2)10(13)6-9/h4-6,11,14H,3,7H2,1-2H3 |
InChI Key |
WULPWEWNSJDRHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)C)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


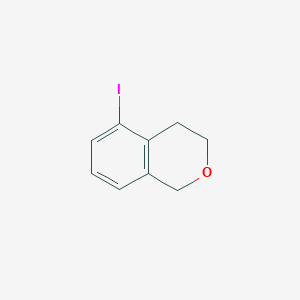
![5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13671387.png)
![3-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13671395.png)

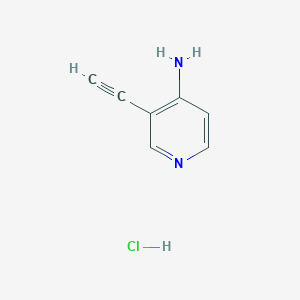
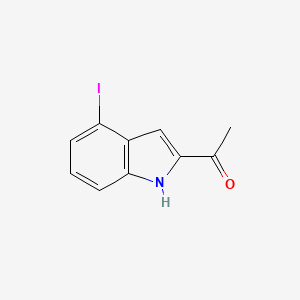
![2-Chloro-6-methoxybenzo[d]thiazol-7-amine](/img/structure/B13671421.png)

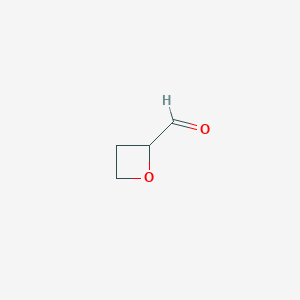
![4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-ol](/img/structure/B13671436.png)
